N'-[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes bromine, chlorine, methoxy, and dioxane groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a suitable aromatic precursor, followed by the introduction of the dichlorobenzyl and methoxy groups. The final step involves the condensation of the intermediate with 2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide
- N’-[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23BrCl2N2O5 |
---|---|
Molecular Weight |
546.2 g/mol |
IUPAC Name |
N-[(E)-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide |
InChI |
InChI=1S/C22H23BrCl2N2O5/c1-22(31-6-3-7-32-22)11-20(28)27-26-12-14-8-17(23)21(19(9-14)29-2)30-13-15-4-5-16(24)10-18(15)25/h4-5,8-10,12H,3,6-7,11,13H2,1-2H3,(H,27,28)/b26-12+ |
InChI Key |
QOOFZSNMEHHGSV-RPPGKUMJSA-N |
Isomeric SMILES |
CC1(OCCCO1)CC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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